2-Methyl-5-oxododecan-2-yl oxazole-4-carboxylate
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Overview
Description
2-Methyl-5-oxododecan-2-yl oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxododecan-2-yl oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β-keto ester with an amide in the presence of a dehydrating agent. The reaction conditions often require heating and the use of a solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-oxododecan-2-yl oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different functionalized oxazole compounds.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazole-4-methanol derivatives.
Scientific Research Applications
2-Methyl-5-oxododecan-2-yl oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-5-oxododecan-2-yl oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate: Another oxazole derivative with similar structural features.
Benzyl 2-phenyloxazole-4-carboxylate: Known for its antimicrobial activity.
Uniqueness
2-Methyl-5-oxododecan-2-yl oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long alkyl chain and oxazole ring make it a versatile compound for various applications.
Biological Activity
2-Methyl-5-oxododecan-2-yl oxazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C14H25NO3 |
Molecular Weight | 255.36 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
While specific mechanisms for this compound are not well-documented, compounds in the oxazole class often interact with various biological targets, including enzymes and receptors involved in cancer pathways. Oxazoles can influence microtubule dynamics, which is critical in cancer cell proliferation and apoptosis.
Anticancer Activity
Research indicates that oxazole derivatives exhibit notable anticancer properties. For instance, studies on related compounds have shown that they can inhibit cell proliferation in various cancer cell lines. A study evaluating a series of oxazole derivatives found that certain modifications significantly enhanced their antiproliferative activity against human tumor cells, with IC50 values ranging from nanomolar to micromolar concentrations .
Table: Antiproliferative Activity of Oxazole Derivatives
Compound | Cell Line | IC50 (nM) |
---|---|---|
4g | A549 | 0.35 |
4i | HT-29 | 0.50 |
Reference CA-4 | Various | ~10 |
These findings suggest that structural modifications can lead to increased efficacy against cancer cells while maintaining lower toxicity in normal cells, which is crucial for therapeutic applications .
Enzyme Inhibition
Oxazole derivatives have also been studied for their role as enzyme inhibitors. For example, compounds similar to this compound have shown potential as inhibitors of prolyl oligopeptidase (PREP), an enzyme involved in various physiological processes and implicated in several diseases . The inhibition potency varies significantly based on the substituents on the oxazole ring, with some compounds exhibiting IC50 values in the low micromolar range.
Case Studies and Research Findings
- Antitumor Effects : A series of oxazole derivatives were synthesized and tested for their effects on microtubule formation. Compounds with specific substitutions exhibited enhanced antitumor activity compared to standard treatments like combretastatin A-4 (CA-4). This indicates that structural variations can lead to significant differences in biological activity .
- Toxicity Studies : In vitro studies revealed that selected compounds derived from the oxazole framework showed minimal cytotoxicity towards non-tumor cells, suggesting a favorable therapeutic index. For instance, the most active compounds had IC50 values greater than 10 µM against peripheral blood lymphocytes .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that certain derivatives could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This aligns with the known actions of other anticancer agents targeting microtubules .
Properties
Molecular Formula |
C17H27NO4 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(2-methyl-5-oxododecan-2-yl) 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H27NO4/c1-4-5-6-7-8-9-14(19)10-11-17(2,3)22-16(20)15-12-21-13-18-15/h12-13H,4-11H2,1-3H3 |
InChI Key |
SNHUVVCRMIVNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCC(C)(C)OC(=O)C1=COC=N1 |
Origin of Product |
United States |
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